molecular formula C16H13ClF3NO3 B13910148 6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid

6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid

Cat. No.: B13910148
M. Wt: 359.73 g/mol
InChI Key: VLCAAGJJBQZOBF-UHFFFAOYSA-N
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Description

The compound 6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid features a pyridine-2-carboxylic acid core substituted with an ethyl group at position 5 and a phenoxymethyl group at position 4. The phenoxymethyl moiety is further substituted with chlorine and trifluoromethyl groups at positions 2 and 4 of the aromatic ring, respectively. The pyridine ring and carboxylic acid group may enhance binding to biological targets, while the trifluoromethyl group improves metabolic stability and lipophilicity .

Properties

Molecular Formula

C16H13ClF3NO3

Molecular Weight

359.73 g/mol

IUPAC Name

6-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethylpyridine-2-carboxylic acid

InChI

InChI=1S/C16H13ClF3NO3/c1-2-9-3-5-12(15(22)23)21-13(9)8-24-14-6-4-10(7-11(14)17)16(18,19)20/h3-7H,2,8H2,1H3,(H,22,23)

InChI Key

VLCAAGJJBQZOBF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(C=C1)C(=O)O)COC2=C(C=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine Intermediate

This intermediate is a key building block for the final compound. A recent patented method (CN116425671A) outlines an efficient, scalable synthesis with relatively mild conditions and high yield (~74%) for 2-chloro-4-(trifluoromethyl)pyridine, which is crucial for subsequent steps.

Key Steps:
Step Description Conditions Yield/Notes
S1 Reaction of vinyl n-butyl ether with trifluoroacetic anhydride in the presence of an acid-binding agent to form 4-butoxy-1,1,1-trifluoro-3-en-2-one Acid-binding agent, controlled temperature Intermediate formation
S2 Reaction of 4-butoxy-1,1,1-trifluoro-3-en-2-one with trimethylphosphonoacetate under protective atmosphere with base to yield a mixture of compounds (Formula I & II) Protective atmosphere, base, solvent Intermediate mixture
S3 Reaction of the mixture with ammonium acetate under protective atmosphere to generate 2-hydroxy-4-trifluoromethylpyridine Protective atmosphere Intermediate
S4 Chlorination of 2-hydroxy-4-trifluoromethylpyridine with thionyl chloride (SOCl2) catalyzed by DMF in 1,2-dichloroethane at reflux (110°C) for 4 hours to yield 2-chloro-4-(trifluoromethyl)pyridine Room temperature addition, reflux Yield: 74.0%

This method avoids harsh diazotization and fluorination steps common in other routes, improving environmental friendliness and scalability.

Introduction of the Phenoxy Methyl Group

The phenoxy methyl group is introduced by nucleophilic substitution of the 6-position on the pyridine ring with a 2-chloro-4-(trifluoromethyl)phenoxy methyl moiety. This typically involves:

  • Preparation of the 2-chloro-4-(trifluoromethyl)phenol or phenoxy derivative.
  • Formation of a chloromethyl or bromomethyl intermediate on the pyridine ring.
  • Nucleophilic substitution reaction under basic or catalytic conditions to link the phenoxy methyl group.

Details on specific reagents and catalysts for this step are less commonly disclosed but are critical for regioselectivity and yield.

Functionalization to 5-Ethyl and 2-Carboxylic Acid Substituents

The 5-ethyl group is introduced either by:

  • Starting from a 5-ethyl substituted pyridine precursor, or
  • Alkylation of the pyridine ring at the 5-position.

The 2-carboxylic acid group is typically introduced by:

  • Carboxylation reactions on the pyridine ring,
  • Or via hydrolysis of ester intermediates.

These transformations require precise control to avoid side reactions and maintain the integrity of the phenoxy methyl substituent.

Summary of Chemical Data and Properties

Parameter Data
Molecular Formula C16H13ClF3NO3
Molecular Weight 359.73 g/mol
CAS Number 2940957-33-3
IUPAC Name 6-((2-chloro-4-(trifluoromethyl)phenoxy)methyl)-5-ethylpicolinic acid
Purity (typical) 97%
SMILES CCC1=C(N=C(C=C1)C(=O)O)COC2=C(C=C(C=C2)C(F)(F)F)Cl

This data supports the characterization and quality control of the compound during synthesis.

Comparative Table of Key Synthetic Steps

Synthetic Step Method Description Advantages Challenges
Synthesis of 2-chloro-4-(trifluoromethyl)pyridine Multi-step synthesis involving vinyl ether reaction, phosphonoacetate coupling, ammonium acetate cyclization, and chlorination with SOCl2 Mild conditions, stable intermediates, high yield (74%) Requires protective atmosphere, multiple purification steps
Phenoxy methylation Nucleophilic substitution of pyridine with phenoxy methyl intermediate High regioselectivity possible Limited literature detail; optimization needed
Introduction of 5-ethyl and 2-carboxylic acid Alkylation and carboxylation or ester hydrolysis Established pyridine chemistry Potential side reactions, requires careful control

Chemical Reactions Analysis

Types of Reactions

6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties. This interaction can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Acifluorfen (5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic Acid)

Structural Differences :

  • Core : Acifluorfen has a benzoic acid core, whereas the target compound features a pyridine-2-carboxylic acid backbone.
  • Substituents : Acifluorfen includes a nitro group at position 2 of the benzene ring, absent in the target compound.

Functional Implications :

  • Acifluorfen is a protoporphyrinogen oxidase (PPO) inhibitor herbicide, with the nitro group critical for its redox activity . The absence of this group in the target compound may alter its mode of action or potency.

Data Comparison :

Property Target Compound Acifluorfen
Molecular Formula C₁₆H₁₃ClF₃NO₃ C₁₄H₇ClF₃NO₅
Molecular Weight (g/mol) 383.73 361.66
Key Substituents Pyridine-2-carboxylic acid, ethyl, phenoxy Benzoic acid, nitro, phenoxy
Reported Use Not explicitly stated (inferred pesticidal) Herbicide (PPO inhibitor)
References

Fomesafen (5-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-methylsulfonyl-2-nitrobenzamide)

Structural Differences :

  • Core : Fomesafen contains a benzamide group, contrasting with the pyridinecarboxylic acid in the target compound.
  • Functional Groups : A methylsulfonyl group and nitro substituent are present in fomesafen.

Functional Implications :

  • Fomesafen’s sulfonyl group enhances soil persistence and systemic activity, while the target compound’s carboxylic acid may favor ionization and faster degradation .
  • The nitro group in fomesafen contributes to its herbicidal activity via free radical generation, a mechanism less likely in the nitro-free target compound .

Fluoroglycofen (Carboxymethyl 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate)

Structural Differences :

  • Core : Fluoroglycofen is a benzoic acid ester, whereas the target compound is a pyridinecarboxylic acid.
  • Substituents : Fluoroglycofen includes a carboxymethyl ester and nitro group.

Functional Implications :

  • The ester group in fluoroglycofen may enhance foliar absorption, while the carboxylic acid in the target compound could improve translocation in plants .

Pyridinecarboxylic Acid Analogs

Several pyridine derivatives with trifluoromethyl or chloro substituents are documented ():

  • Ethyl 4-chloro-2-trifluoromethylpyrimidine-5-carboxylate: Shares a trifluoromethyl group but lacks the phenoxymethyl substituent, reducing steric bulk .
  • 2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid : Positional isomerism (4-carboxylic acid vs. 2-carboxylic acid) may drastically alter binding affinity to enzymes like acetolactate synthase (ALS) .

Data Comparison :

Property Target Compound 2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Molecular Formula C₁₆H₁₃ClF₃NO₃ C₁₃H₇ClF₃NO₂
Molecular Weight (g/mol) 383.73 301.65
Substituent Positions 5-Ethyl, 6-phenoxymethyl, 2-carboxylic acid 4-Carboxylic acid, 3-(trifluoromethyl)phenyl
LogP (Predicted) ~4.1 (estimated) 4.119
References

Key Research Findings and Implications

  • Structural Trends: The 2-chloro-4-(trifluoromethyl)phenoxy group is a common motif in herbicides, suggesting its importance in target recognition .
  • Core Impact : Pyridine-based compounds (target) may exhibit distinct pharmacokinetic profiles compared to benzene analogs (e.g., faster metabolism due to polar carboxylic acid) .
  • Substituent Effects: Ethyl and phenoxymethyl groups in the target compound could enhance lipid solubility and membrane penetration relative to nitro-containing analogs like acifluorfen .

Biological Activity

6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid, also known by its CAS number 2940957-33-3, is a compound with notable biological activity. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound has the molecular formula C16H13ClF3NO3C_{16}H_{13}ClF_3NO_3 and a molecular weight of 359.73 g/mol. Its structure includes a pyridine ring substituted with a chloro-trifluoromethyl phenoxy group, which contributes to its biological activity.

Research indicates that this compound acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). It enhances the receptor's response to acetylcholine and nicotine, thereby potentially influencing neurological pathways involved in cognition and sensory processing .

Biological Activity Overview

  • Neuropharmacological Effects :
    • The compound shows promise in enhancing cognitive functions through its modulation of nAChRs. Studies have demonstrated that it can significantly increase the maximum modulation of receptor activity at concentrations near its solubility limits .
  • Anti-inflammatory Properties :
    • Preliminary investigations suggest that derivatives related to this compound exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition may lead to reduced production of pro-inflammatory mediators like prostaglandin E2 (PGE2) .

Table 1: Modulatory Effects on α7 nAChR

CompoundEC50 (µM)Max Modulation (%)
6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid0.14600

This table summarizes the compound's efficacy in modulating α7 nAChR, with an EC50 value indicating effective concentration and maximum modulation percentage showing its potency compared to other compounds tested .

Table 2: Anti-inflammatory Activity of Related Compounds

CompoundIC50 (µM)Target Enzyme
Compound A0.04 ± 0.01COX-2
Compound B0.04 ± 0.02COX-2

These findings illustrate the potential anti-inflammatory activity of compounds structurally related to 6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid, reinforcing its therapeutic relevance in inflammatory conditions .

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